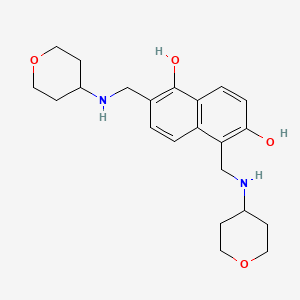
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride is a complex organic compound that features a naphthalene core substituted with two hydroxyl groups and two tetrahydro-2H-pyran-4-yl)amino)methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride typically involves multiple steps:
Formation of the Naphthalenediol Core: The naphthalene core is first functionalized with hydroxyl groups at the 1 and 6 positions. This can be achieved through various oxidation reactions.
Introduction of Aminomethyl Groups: The tetrahydro-2H-pyran-4-yl)amino)methyl groups are introduced through a substitution reaction. This involves the reaction of the naphthalenediol with tetrahydro-2H-pyran-4-yl)amine in the presence of a suitable catalyst.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride undergoes various types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aminomethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenediol derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Naphthalenediol: Lacks the aminomethyl groups, making it less versatile in chemical reactions.
2,5-Bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-naphthalene: Similar structure but different substitution pattern.
Uniqueness
1,6-Naphthalenediol, 2,5-bis(((tetrahydro-2H-pyran-4-yl)amino)methyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
122482-56-8 |
|---|---|
Molekularformel |
C22H30N2O4 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
2,5-bis[(oxan-4-ylamino)methyl]naphthalene-1,6-diol |
InChI |
InChI=1S/C22H30N2O4/c25-21-4-3-19-18(20(21)14-24-17-7-11-28-12-8-17)2-1-15(22(19)26)13-23-16-5-9-27-10-6-16/h1-4,16-17,23-26H,5-14H2 |
InChI-Schlüssel |
KHSZKSPROUCQTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1NCC2=C(C3=C(C=C2)C(=C(C=C3)O)CNC4CCOCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


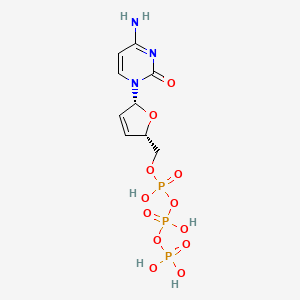




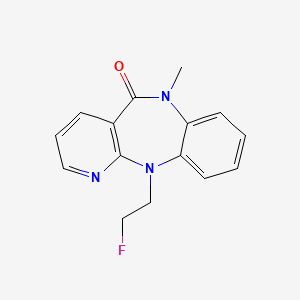



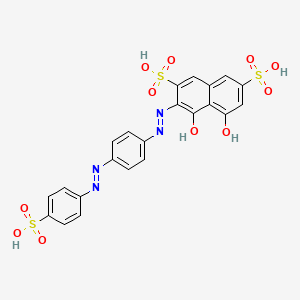
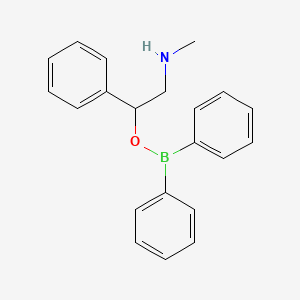

![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)
![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)
